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A comprehensive guide for researchers, scientists, and drug development professionals on the

structural and dynamic properties of bromide hydrates, contrasting computational predictions

with experimental observations.

This guide provides an in-depth comparison of computational and experimental data for

bromide hydrates, offering valuable insights for researchers in various fields, including drug

development and materials science. The hydration of the bromide ion is a fundamental process

that influences a wide range of chemical and biological phenomena. Understanding the

interplay between the ion and its surrounding water molecules is crucial for predicting and

controlling the behavior of bromide-containing systems. This document summarizes key

quantitative data, details experimental methodologies, and presents a logical framework for

integrating computational and experimental approaches.

Data Presentation: A Comparative Overview
The following tables summarize key structural and spectroscopic parameters of bromide

hydrates obtained from both computational simulations and experimental measurements.
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Parameter Computational Value Experimental Value

Hydration Number 6.7 - 8.0 6.0 - 7.4[1]

First Shell Br-O Distance (Å) 3.15 - 3.40[1][2] 3.19 - 3.40[1]

Bromine Hydrate Crystal

Structure

Tetragonal (predicted to be the

most stable)[3]

Tetragonal, P42/mnm, a =

23.04 Å, c = 12.07 Å[4][5]

UV-Vis Absorption Shift (cm-1)
Not directly calculated in the

provided sources.

Blue-shifted by ~900 cm-1 in

pure hydrate cages relative to

the gas phase.[6][7] A larger

shift of >1700 cm-1 is

observed in liquid water or

amorphous ice.[6][7]

Table 1: Comparison of Structural and Spectroscopic Data for Bromide Hydrates.
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Computational Method Key Findings

ONIOM-XS MD Simulation

Suggests weak anion-water hydrogen bonds,

leading to a loosely bound first hydration shell

and supporting the "structure-breaking" ability of

Br-.[2]

DFT/MM Monte Carlo

Provides a Br-O radial distribution function in

better agreement with experimental data than

classical simulations.[2]

Classical Molecular Dynamics (Polarizable

Force-Field)

Reproduces several properties of halide ions in

solution, including diffusion coefficients and

hydration processes.[2]

Ab initio Molecular Dynamics (Car-Parrinello)
Indicates that Br- is asymmetrically solvated by

water.[2]

Data-Driven Many-Body Energy (MB-nrg)

Potentials

Predicts interaction energies in quantitative

agreement with "gold standard" coupled cluster

reference values and accurately reproduces

experimental EXAFS spectra.[2][8]

B3LYP/aug-cc-pVTZ

Used to study the hydrates of bromine

monoxide, finding that Br...O associations can

be more stable than conventional hydrogen

bonds.[9][10]

Table 2: Summary of Findings from Various Computational Methods.

Experimental Protocols
A variety of experimental techniques are employed to characterize the structure and dynamics

of bromide hydrates. Below are brief descriptions of the key methodologies.

Single-Crystal X-ray Diffraction: This technique is used to determine the precise arrangement

of atoms within a crystalline solid. For bromine hydrate, single crystals were grown and their

diffraction patterns analyzed to reveal a tetragonal crystal structure (P42/mnm) with lattice
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parameters a = 23.04 Å and c = 12.07 Å.[4][5] The study involved analyzing 16 different

crystals with varying compositions.[4]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is a powerful tool for

probing the local atomic environment of a specific element. By analyzing the fine structure in

the X-ray absorption spectrum of bromine, researchers can determine the average distance to

its nearest neighbors (the oxygen atoms of water molecules) and its coordination number.[1][8]

This technique is particularly useful for studying dilute solutions.[1]

Neutron Diffraction: Similar to X-ray diffraction, neutron diffraction provides information about

the atomic structure of materials. Due to its sensitivity to lighter elements, it is particularly

valuable for determining the positions of hydrogen atoms in water molecules surrounding the

bromide ion. Experimental data from neutron diffraction has contributed to determining the

hydration number of bromide to be in the range of 6-7.4.[1]

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques probe the

molecular vibrations within a sample. In the context of bromide hydrates, they are used to study

the hydrogen-bonding network between water molecules and the bromide ion.[11][12] The

analysis of OH/OD stretching regions in Raman spectra, for instance, allows for the

investigation of local structural rearrangements in the vicinity of bromide ions.[12] Infrared

spectroscopy has been used to identify the presence of species like the hydronium ion (H3O+)

and the diaquohydrogen ion (H5O2+) in hydrates of hydrogen bromide.[11][13]

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and

visible regions of the electromagnetic spectrum. It has been used to study the electronic

transitions of bromine molecules confined within the cages of clathrate hydrates.[7] The

observed blue shift in the absorption band of bromine in the hydrate cages compared to the

gas phase provides insights into the interactions between the guest bromine molecule and the

host water lattice.[6][7]

Quasi-elastic Neutron Scattering (QENS): QENS is a technique used to study the dynamics of

atoms and molecules on a very short timescale. It has been applied to investigate the

reorientational motion of water molecules in tetra-n-butylammonium bromide (TBAB)

semiclathrate hydrates, revealing rapid reorientations that are crucial for understanding proton

conduction in these materials.[14][15]
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Logical and Experimental Workflow
The study of bromide hydrates often involves a synergistic approach that combines

computational and experimental methods. The following diagram illustrates a typical workflow.

Computational Approach Experimental Approach

Comparison & Refinement

Develop/Select
Computational Model

(e.g., Force Field, DFT)

Perform Simulations
(MD, MC)

Analyze Trajectories &
Calculate Properties
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& Experimental Results

Predicted
Properties
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(XRD, EXAFS, Spectroscopy)

Analyze Experimental Data

Measured
Properties

Refine Computational Model
&/or Experimental Design

Feedback Feedback
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Figure 1: A diagram illustrating the iterative workflow combining computational and

experimental approaches for studying bromide hydrates.
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Conclusion
The combination of computational and experimental methods provides a powerful and

comprehensive framework for understanding the intricacies of bromide hydration. While

experimental techniques offer direct measurements of structural and dynamic properties,

computational simulations provide a molecular-level interpretation and can predict properties

that are difficult to measure experimentally. The data presented in this guide highlights a

general consistency between computational predictions and experimental findings for

parameters such as the Br-O distance and the overall crystal structure of bromine hydrate.

Discrepancies, such as in the precise hydration number, underscore the ongoing need for

refining both theoretical models and experimental techniques. Future research will likely focus

on the development of more accurate and computationally efficient models, such as data-

driven many-body potentials, to further unravel the complex behavior of bromide ions in

aqueous environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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